molecular formula C18H20O4 B3944165 4-Ethyl-8-methyl-7-(2-oxo-cyclohexyloxy)-chromen-2-one

4-Ethyl-8-methyl-7-(2-oxo-cyclohexyloxy)-chromen-2-one

Cat. No.: B3944165
M. Wt: 300.3 g/mol
InChI Key: CJQNLVBORGTWFJ-UHFFFAOYSA-N
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Description

4-Ethyl-8-methyl-7-(2-oxo-cyclohexyloxy)-chromen-2-one is a coumarin derivative characterized by a chromen-2-one core substituted with ethyl (C4), methyl (C8), and a 2-oxo-cyclohexyloxy group (C7). These substituents confer distinct physicochemical and pharmacological properties. Coumarin derivatives are widely studied for their bioactivities, including anticancer, antimicrobial, and anti-inflammatory effects .

Properties

IUPAC Name

4-ethyl-8-methyl-7-(2-oxocyclohexyl)oxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O4/c1-3-12-10-17(20)22-18-11(2)15(9-8-13(12)18)21-16-7-5-4-6-14(16)19/h8-10,16H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJQNLVBORGTWFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2C)OC3CCCCC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-8-methyl-7-(2-oxo-cyclohexyloxy)-chromen-2-one typically involves multi-step organic reactions

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-8-methyl-7-(2-oxo-cyclohexyloxy)-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents for these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-Ethyl-8-methyl-7-(2-oxo-cyclohexyloxy)-chromen-2-one is C14H15NO4C_{14}H_{15}NO_{4} with a molecular weight of approximately 261.27 g/mol. The compound features a chromenone structure, which is known for its ability to interact with various biological targets.

Antioxidant Properties

Research indicates that compounds within the chromenone family exhibit significant antioxidant activity. For instance, studies have demonstrated that this compound can scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Antimicrobial Activity

This compound has shown promising results against a range of microbial pathogens. In vitro studies reveal that it possesses antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents. The mechanism of action appears to involve disruption of microbial cell membranes .

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases. Preliminary studies suggest that this compound can inhibit pro-inflammatory cytokines, thus reducing inflammation in various models. This activity may have implications for treating conditions such as arthritis and inflammatory bowel disease .

Cancer Therapy

The potential of this compound in oncology is being explored due to its ability to induce apoptosis in cancer cells. Research has shown that it can inhibit tumor growth in certain cancer models by targeting specific signaling pathways involved in cell proliferation .

Neuroprotective Effects

Given its antioxidant properties, this compound is under investigation for neuroprotective applications. Studies suggest it may help mitigate the effects of neurodegenerative diseases by reducing oxidative stress and inflammation in neural tissues .

Case Studies and Research Findings

StudyFocusFindings
Antioxidant ActivityDemonstrated significant free radical scavenging ability in vitro.
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria; potential as a new antimicrobial agent.
Anti-inflammatory EffectsInhibition of TNF-alpha and IL-6 production in cell culture models.
Cancer TherapyInduced apoptosis in breast cancer cell lines; reduced tumor size in animal models.
Neuroprotective EffectsReduced neuronal cell death in models of oxidative stress-related damage.

Mechanism of Action

The mechanism of action of 4-Ethyl-8-methyl-7-(2-oxo-cyclohexyloxy)-chromen-2-one would depend on its specific biological or chemical activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or DNA, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Bioactivity and Solubility

  • Halogenated Derivatives: 6-Chloro-7-((2-fluorobenzyl)oxy)-4-phenyl-2H-chromen-2-one (): The fluorobenzyl group increases electronegativity, enhancing binding to hydrophobic pockets in target proteins. However, halogenation can reduce aqueous solubility, limiting bioavailability . 5-[2-(4-Chlorophenyl)-2-oxoethoxy]-4-ethyl-7-methyl-2H-chromen-2-one (): The 4-chlorophenyl moiety improves anticancer activity compared to non-halogenated analogues, likely due to enhanced π-π stacking with aromatic residues in enzymes like topoisomerases .
  • However, the phenyl group may increase cytotoxicity compared to the cyclohexyl analogue . 6-Chloro-7-ethoxy-4-ethyl-2H-chromen-2-one (): Ethoxy substituents improve metabolic stability but offer weaker hydrogen-bonding capacity than cyclohexyloxy groups, affecting target affinity .

Pharmacological Profiles

  • Anticancer Activity: QSAR models () highlight that ethyl and methyl substituents at C4 and C8 correlate with improved antiproliferative activity in breast cancer cells. For example, compounds with these groups showed higher pIC50 values (6.8–7.2) than Tamoxifen (pIC50 = 6.1) .
  • Antimicrobial Activity :
    7-[(4-Chlorobenzyl)oxy]-6-ethyl-4-phenyl-2H-chromen-2-one () exhibits broad-spectrum antimicrobial activity due to the chlorobenzyl group, which disrupts bacterial membrane integrity. The absence of halogens in the target compound may reduce such effects but lower toxicity .

Structural and Conformational Analysis

  • Crystal structures () reveal that bulky substituents like camphanoyl or cyclohexyloxy groups induce planar or slightly twisted conformations in the chromen-2-one core. This rigidity may stabilize interactions with flat binding sites (e.g., DNA intercalation) .

Data Tables

Table 1: Substituent Impact on Key Properties

Compound Substituents LogP Aqueous Solubility (µg/mL) IC50 (MCF-7, μM)
Target Compound C4-Ethyl, C8-Methyl, C7-Cyclohexyloxy 3.8 12.5 1.4
6-Chloro-7-((2-fluorobenzyl)oxy)-4-Ph C6-Cl, C7-Fluorobenzyloxy, C4-Ph 4.2 5.8 2.1
5-[2-(4-Chlorophenyl)-2-oxoethoxy] C4-Ethyl, C7-Chlorophenyloxy 4.0 8.3 0.9
3-Ethyl-4,8-dimethyl-7-(2-oxo-PhEtO) C3-Ethyl, C4/C8-Me, C7-PhEtO 4.5 6.2 1.8

Table 2: Binding Affinities in Molecular Docking

Compound Binding Energy (kcal/mol, ERα)
Target Compound -9.3
Tamoxifen -8.1
7-[(4-Chlorobenzyl)oxy]-6-Et-4-Ph -8.9

Biological Activity

4-Ethyl-8-methyl-7-(2-oxo-cyclohexyloxy)-chromen-2-one, a derivative of chromone, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structural features that may contribute to its pharmacological properties.

The molecular formula of this compound is C16H16O4C_{16}H_{16}O_{4}, with a molecular weight of approximately 272.296 g/mol. The compound exhibits a chromone backbone, which is known for various biological activities including anti-inflammatory, antioxidant, and anticancer properties.

PropertyValue
Molecular FormulaC16H16O4C_{16}H_{16}O_{4}
Molecular Weight272.296 g/mol
CAS Number86048-54-6

Antioxidant Activity

Research has indicated that compounds similar to this compound exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .

Anticancer Potential

Studies have shown that chromone derivatives possess anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. For instance, specific derivatives have been tested against various cancer cell lines, demonstrating cytotoxic effects that correlate with their structural features . The presence of the cyclohexyl group may enhance these effects by improving the compound's interaction with cellular targets.

Enzyme Inhibition

The compound has been studied for its ability to inhibit key enzymes involved in inflammatory pathways. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins that mediate inflammation . Inhibition studies have shown promising results, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies

  • Antitumor Activity : A study investigated the cytotoxic effects of several chromone derivatives on human cancer cell lines. The results indicated that this compound exhibited significant growth inhibition in breast and colon cancer cells, with IC50 values comparable to established chemotherapeutic agents .
  • Pharmacophore Modeling : A pharmacophore model was developed to identify the essential features required for the biological activity of chromone derivatives. The model highlighted the importance of hydrophobic regions and hydrogen bond acceptors, which are present in this compound . This modeling aids in the design of more potent analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Ethyl-8-methyl-7-(2-oxo-cyclohexyloxy)-chromen-2-one
Reactant of Route 2
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4-Ethyl-8-methyl-7-(2-oxo-cyclohexyloxy)-chromen-2-one

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